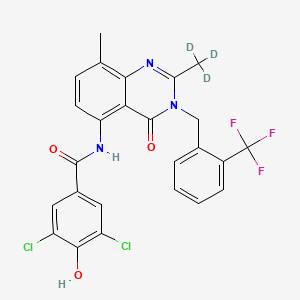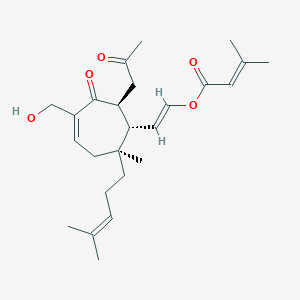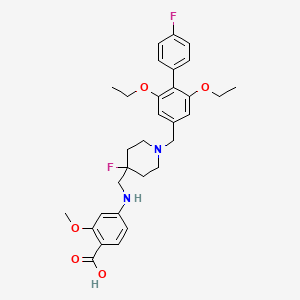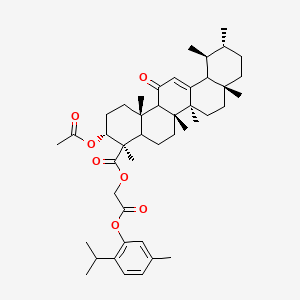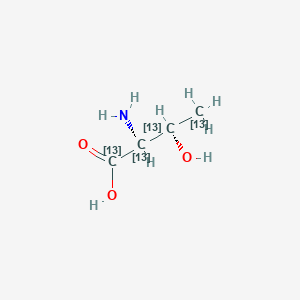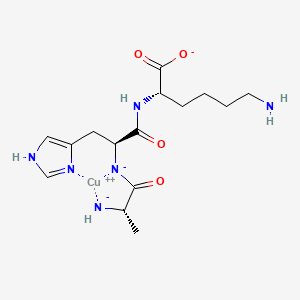
Copper tripeptide-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tripeptide-3, also known as Glycyl-L-histidyl-L-lysine-Cu(II), is a naturally occurring tripeptide that forms a high-affinity complex with copper ions. It was initially isolated from human serum and later found in saliva and urine. This compound has gained significant attention due to its wide range of biological activities, including wound healing, anti-inflammatory properties, and skin regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper tripeptide-3 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide. The peptide is then complexed with copper ions to form the this compound complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Copper tripeptide-3 undergoes various chemical reactions, including oxidation and complexation. The copper ion in the complex can exist in multiple oxidation states, such as Cu(I), Cu(II), and Cu(III), which allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in reactions involving this compound.
Complexation: The peptide is complexed with copper ions in aqueous solutions under mild conditions to form the stable this compound complex.
Major Products: The major products formed from these reactions include oxidized substrates and various copper-peptide complexes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Copper tripeptide-3 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in oxidation reactions due to its peroxidase-like activity.
Medicine: This compound is widely studied for its wound healing and anti-inflammatory properties.
Mechanism of Action
Copper tripeptide-3 exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Copper tripeptide-3 is unique compared to other similar compounds due to its high affinity for copper ions and its wide range of biological activities. Some similar compounds include:
Palmitoyl pentapeptide-4: Known for its anti-aging properties, but lacks the metal ion complexation ability of this compound.
This compound stands out due to its ability to form stable complexes with copper ions, which enhances its biological activity and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H23CuN6O4- |
|---|---|
Molecular Weight |
414.93 g/mol |
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |
InChI Key |
NTHUFERRBBBKHC-LBRAPMIBSA-L |
Isomeric SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Canonical SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


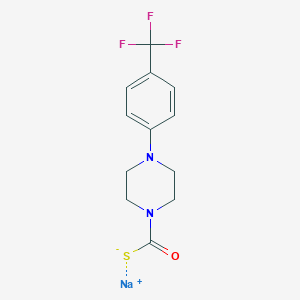
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)
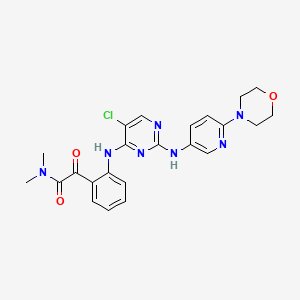
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
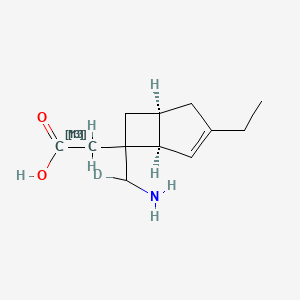
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
